molecular formula C18H20N2O2S2 B2671089 2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896339-42-7

2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2671089
CAS No.: 896339-42-7
M. Wt: 360.49
InChI Key: BHTVMHTXXRYQLT-UHFFFAOYSA-N
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Description

The compound “2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a carboxamide group (-CONH2), which is a common functional group in many bioactive molecules . The presence of a methylthio group (-SCH3) suggests that this compound might have interesting chemical properties, as sulfur-containing compounds are often bioactive .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiophene ring, followed by the introduction of the carboxamide and methylthio groups. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the carboxamide group would likely contribute to the compound’s overall shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

The targeted synthesis and analysis of biologically active azomethine derivatives, including those related to the specified compound, have shown that these derivatives exhibit promising pharmacological properties. The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a structurally related compound, demonstrate cytostatic, antitubercular, and anti-inflammatory activities. The optimization of synthesis methods and the development of high-performance liquid chromatography (HPLC) analysis for these compounds are of significant interest for medicinal chemistry and pharmaceutical science, aiming to identify leading compounds with specified pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).

Chemical Reactivity and Synthesis Pathways

Research on thiophenylhydrazonoacetates in heterocyclic synthesis has investigated the reactivity of compounds structurally similar to 2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide towards various nitrogen nucleophiles. This work contributes to the synthesis of diverse heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of these thiophene derivatives in synthetic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Design and Drug Development

The exploration of thiophene-3-carboxamides in drug development has led to the identification of compounds with significant biological activity, including allosteric enhancers for adenosine A1 receptors. This research underscores the compound's utility in the development of new therapeutic agents, particularly in enhancing the effects of adenosine, which has various physiological roles (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Pharmacological Properties and SAR

Studies on thiophene derivatives have elucidated their potential as cholinesterase inhibitors and antioxidants, highlighting their relevance in treating neurodegenerative diseases. The synthesis and biological evaluation of thiophene-2-carboxamide Schiff base derivatives have revealed compounds with potent inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), suggesting their utility in managing conditions like Alzheimer's disease (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict how this compound might interact with biological systems .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[(3-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-23-12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)24-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTVMHTXXRYQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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